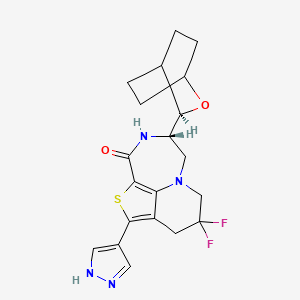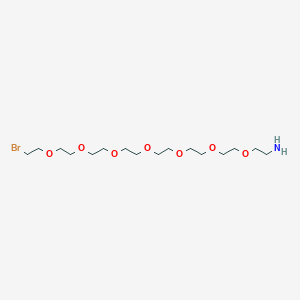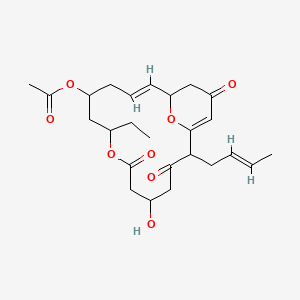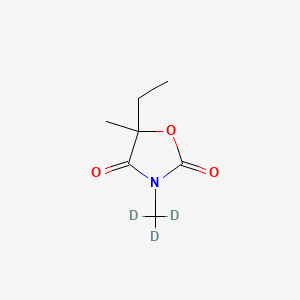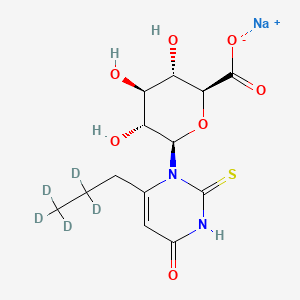
Cox-2-IN-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cox-2-IN-11 is a selective cyclooxygenase-2 (COX-2) inhibitor. Cyclooxygenase-2 is an enzyme that plays a significant role in the inflammatory process and is associated with various diseases, including cancer and arthritis . Selective COX-2 inhibitors, such as this compound, are designed to reduce inflammation and pain without the gastrointestinal side effects commonly associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs) .
Preparation Methods
The synthesis of Cox-2-IN-11 involves several steps, including the use of specific reagents and conditions to achieve the desired chemical structure. One common synthetic route involves the use of substituted benzofuran rings and pyrazole scaffolds . The reaction conditions typically include the use of catalysts such as zinc chloride and solvents like dimethyl sulfoxide . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
Cox-2-IN-11 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated analogs .
Scientific Research Applications
Cox-2-IN-11 has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of COX-2 and its effects on various biochemical pathways . In biology, this compound is employed to investigate the role of COX-2 in inflammation and cancer . In medicine, it is being explored as a potential therapeutic agent for treating inflammatory diseases and certain types of cancer . Additionally, this compound is used in the development of radiolabeled imaging agents for non-invasive visualization of COX-2 expression and activity .
Mechanism of Action
Cox-2-IN-11 exerts its effects by selectively inhibiting the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins . Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, leading to decreased inflammation and pain . The molecular targets of this compound include the active site of the COX-2 enzyme, where it binds and blocks the enzyme’s activity .
Comparison with Similar Compounds
Cox-2-IN-11 is part of a class of selective COX-2 inhibitors, which also includes compounds such as celecoxib, rofecoxib, and etoricoxib . Compared to these similar compounds, this compound may offer unique advantages in terms of selectivity and potency . For example, it may exhibit higher selectivity for COX-2 over COX-1, reducing the risk of gastrointestinal side effects . Additionally, this compound may have a different binding affinity and mode of action, making it a valuable tool for studying COX-2 inhibition and its therapeutic potential .
Properties
Molecular Formula |
C12H12OS3 |
|---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
5-(4-methoxy-3,5-dimethylphenyl)dithiole-3-thione |
InChI |
InChI=1S/C12H12OS3/c1-7-4-9(5-8(2)12(7)13-3)10-6-11(14)16-15-10/h4-6H,1-3H3 |
InChI Key |
DVFIGGHRPAIQKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C2=CC(=S)SS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


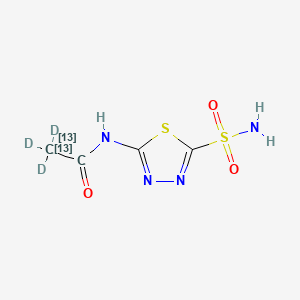



![(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12420517.png)


